2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Lipophilicity Physicochemical profiling ADME prediction

This 2,5,6-trimethyl-3-phenyl substitution pattern occupies a distinct physicochemical space (logP 2.31, logD₇.₄ 2.26) within the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold family. With MW 253.3 Da, zero Rule-of-Five violations, and a rigid heterocyclic framework, it is the ideal baseline for systematic DPP-4 inhibitor SAR (scaffold analogs achieve IC₅₀ 49–80 nM with >300-fold selectivity over DPP-8/9) and antitubercular profiling (MIC 1.20–25 μM depending on substitution). Blind generic substitution with 2,5,7-trimethyl or 6-pentyl analogs is scientifically unsound—this specific vector enables clean assessment of subsequent modifications without confounding polar or lipophilic functionality. Also suited for fragment-based screening, GABAₐ receptor modulator discovery, and resistance-profiling studies against M. tuberculosis.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B5798998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3O/c1-9-10(2)16-14-13(12-7-5-4-6-8-12)11(3)17-18(14)15(9)19/h4-8,17H,1-3H3
InChIKeyJJGVGYLZAKZQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes14 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one – A Defined Pyrazolopyrimidinone Probe for Structure-Enabled Selection


2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MW 253.3, C₁₅H₁₅N₃O) is a synthetically rigidified pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold featuring three methyl substituents at positions 2, 5, and 6, plus a 3-phenyl ring . This specific substitution pattern produces a calculated logP of 2.31 and logD₇.₄ of 2.26, placing it in a distinct lipophilicity band relative to closely related analogs . The compound belongs to a scaffold class that has yielded nanomolar DPP-4 inhibitors and antitubercular agents, making substitution-driven property modulation the critical variable for procurement decisions [1][2].

Why 2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Freely Interchanged with In-Class Analogs


Close analogs within the pyrazolo[1,5-a]pyrimidin-7(4H)-one family frequently exhibit divergent biological profiles because lipophilicity and steric occupancy of the 2-, 5-, and 6-positions are principal drivers of target binding and selectivity [1][2]. For the DPP-4 inhibitor series, replacing a methyl with a larger substituent shifts IC₅₀ values by >10-fold and can introduce cytotoxicity [1]; for antitubercular activity, even a single aryl group swap alters MIC values by 4- to 10-fold across different metabolic conditions [2]. The 2,5,6-trimethyl-3-phenyl substitution vector therefore maps to a distinct physicochemical space (logP ~2.3) that cannot be replicated by 2,5,7-trimethyl, 6-pentyl, or 2-methoxymethyl analogs, making blind generic substitution scientifically unsound .

Head-to-Head Quantitative Evidence for Selecting 2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Over Closest Analogs


Physicochemical Differentiation: LogP/LogD Benchmarking Against 6-Pentyl and 2-Methoxymethyl Analogs

The target compound's calculated logP (2.31) and logD at pH 7.4 (2.26) position it in a moderate lipophilicity window distinct from the most closely indexed commercial analogs . The 2,5-dimethyl-6-pentyl analog exhibits logP 4.45 and logD 4.43, representing a >2-log increase in lipophilicity that would alter membrane permeability, protein binding, and metabolic stability . A second analog bearing a 2-methoxymethyl group shows logP 2.32, nearly identical in logP but with an additional hydrogen-bond acceptor that modifies polar surface area . These differences are directly relevant for users requiring a specific logD window for CNS penetration (typically logD 1–3) or for avoiding excessive lipophilicity-driven promiscuity .

Lipophilicity Physicochemical profiling ADME prediction

DPP-4 Inhibitory Activity: Scaffold-Class IC₅₀ Context and the Implication of 2,5,6-Trimethyl Substitution

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been validated as a DPP-4 inhibitory core, with compound b2 achieving IC₅₀ = 79–80 nM and compound d1 reaching IC₅₀ = 49 nM in recombinant human DPP-4 enzymatic assays [1][2]. SAR studies demonstrate that substituent identity at the 2-, 5-, and 6-positions profoundly modulates potency: replacing a methyl group at position 6 with larger alkyl or aryl groups altered IC₅₀ values by 5- to 50-fold within the same series [1]. While the specific IC₅₀ of 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has not been reported in peer-reviewed DPP-4 assays, its trimethyl substitution pattern maps to the pharmacophore region that tolerated methyl groups in the most potent congeners, making it a structurally plausible candidate for DPP-4 screening libraries [1].

DPP-4 inhibition Type 2 diabetes Scaffold optimization

Antitubercular Activity: Scaffold MIC Ranges and Metabolic Condition-Dependent Potency

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have demonstrated antitubercular activity in whole-cell M. tuberculosis H37Rv assays, with lead compound P19 achieving an MIC of 1.20 μM in GAST/Fe medium and 3.13 μM in standard 7H9 medium [1]. The core scaffold itself (unsubstituted at positions 2,5,6) showed MIC values of 12.5–19 μM, indicating that substituent addition improves potency by up to 16-fold [1]. The 2,5,6-trimethyl-3-phenyl derivative occupies the same substitution vector explored in this SAR campaign; compounds with aryl groups at position 3 and methyl groups at positions 5 and 6 consistently fell within the active range (MIC 3–25 μM), with the precise MIC determined by the identity of the 2-substituent [1]. Although the exact MIC of the target compound is not published, its substitution pattern is concordant with the active pharmacophore, making it a rational inclusion in antitubercular screening sets where metabolic condition-dependent potency is being profiled [1].

Antitubercular Mycobacterium tuberculosis Phenotypic screening

DPP-4 Selectivity Over DPP-8/DPP-9: Class-Level Safety Differentiation

A key liability of early DPP-4 inhibitors was co-inhibition of the structurally related proteases DPP-8 and DPP-9, which is associated with severe toxicity in preclinical models [1]. Pyrazolo[1,5-a]pyrimidin-7(4H)-one-based DPP-4 inhibitors, including compounds b2 and d1, exhibited high selectivity for DPP-4 over DPP-8 and DPP-9, with no significant inhibition of DPP-8/DPP-9 at concentrations up to 30 μM (>300-fold selectivity window relative to DPP-4 IC₅₀) [1][2]. While selectivity data for the specific 2,5,6-trimethyl-3-phenyl analog are not available, the scaffold's intrinsic selectivity for DPP-4 over DPP-8/DPP-9 is a class-level feature that has been attributed to the core heterocycle geometry rather than peripheral substituents [1].

DPP-4 selectivity DPP-8 DPP-9 toxicity

GABAₐ Receptor Ligand Potential: Scaffold Cross-Over into Neuroscience Applications

A distinct series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones has been characterized as GABAₐ receptor ligands, with compound 3g demonstrating anxiolytic-like effects in vivo at 10–30 mg/kg [1]. In vitro GABAₐ subtype affinity profiling revealed that the 6-phenyl substitution (present in the target compound as a 3-phenyl group in the pyrazolo[1,5-a]pyrimidin-7(4H)-one numbering, or equivalently a 6-aryl substituent in the isomeric series) is a key determinant of receptor recognition [1][2]. The 2,5,6-trimethyl-3-phenyl derivative contains the critical phenyl substituent on the pyrazole portion of the fused ring system, which overlaps with the pharmacophoric aryl group identified in GABAₐ SAR studies [2].

GABAₐ receptor anxiolytic benzodiazepine site

Molecular Properties and Drug-Likeness: A Quantitative Comparison with Rule-of-Five Benchmarks

The target compound exhibits a molecular weight of 253.3 Da, 3 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and a topological polar surface area (tPSA) of 37.7 Ų, fully compliant with Lipinski's Rule of Five and placing it in fragment-like chemical space (MW < 300) . In comparison, the widely used probe PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) has MW 463.3, logP ~5.5, and tPSA 57.5 Ų, properties associated with higher non-specific binding risk and poorer solubility [1]. The 2,5,6-trimethyl-3-phenyl derivative's lower lipophilicity (logP 2.3 vs. ~5.5 for PHTPP) and smaller PSA make it better suited for fragment-based screening, crystallography soaking experiments, and hit-to-lead optimization where minimal molecular complexity is preferred [1].

Drug-likeness Lipinski rules Fragment-based design

High-Confidence Research and Procurement Scenarios for 2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one


DPP-4 Inhibitor Lead Optimization: Baseline Scaffold with Defined Substitution for SAR Expansion

Procurement teams building DPP-4 inhibitor libraries should prioritize this compound as a substructure-defined, low-molecular-weight (253.3 Da) baseline for systematic SAR exploration at the 2-, 5-, and 6-positions. The scaffold has produced analogs with DPP-4 IC₅₀ values of 49–80 nM and >300-fold selectivity over DPP-8/DPP-9 [1][2]. The 2,5,6-trimethyl substitution represents a minimal alkyl elaboration that avoids introducing confounding polar or lipophilic functionality, allowing clean assessment of subsequent chemical modifications [1].

Antitubercular Phenotypic Screening: Metabolic Condition-Dependent Activity Probe

For investigators profiling compound activity against M. tuberculosis under diverse metabolic conditions (glucose, cholesterol, butyrate/nitrite, low-iron), the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has demonstrated MIC values from 1.20 μM to 25 μM depending on substitution and assay medium [1]. The 2,5,6-trimethyl-3-phenyl derivative's defined aryl-methyl substitution pattern aligns with the active pharmacophore, and its resistance mechanism (Rv1751/FAD-dependent hydroxylase) is mechanistically distinct from frontline agents, making it valuable for combination and resistance-profiling studies [1].

Neuroscience GABAₐ Receptor Ligand Screening: Non-Benzodiazepine Anxiolytic Chemotype

Discovery teams targeting novel GABAₐ receptor modulators can deploy this compound as a rigid, 3-phenyl-substituted pyrazolopyrimidinone scaffold that has produced analogs with in vivo anxiolytic-like activity at 10–30 mg/kg [1]. The scaffold offers a synthetically tractable alternative to benzodiazepine templates, with potential for differentiated subtype selectivity profiles as indicated by SAR studies on 6-aryl/benzyl analogs [1][2].

Fragment-Based Drug Discovery (FBDD): Physicochemically Compliant Starting Point

With MW 253.3 Da, logP 2.31, HBA 3, HBD 1, and tPSA 37.7 Ų, zero Rule-of-Five violations, and a defined, rigid heterocyclic framework, this compound meets fragment-library criteria [1]. Its favorable physicochemical profile—substantially lower lipophilicity than PHTPP (logP 2.3 vs. ~5.5) and smaller MW (−210 Da)—makes it suitable for biophysical screening cascades (SPR, NMR, X-ray crystallography) and for subsequent fragment growth with a clear vector map [1][2].

Quote Request

Request a Quote for 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.